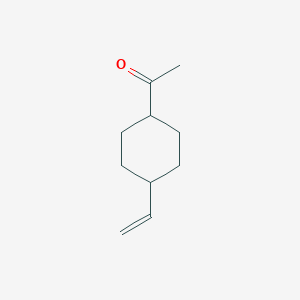
1-(4-Ethenylcyclohexyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethenylcyclohexyl)ethan-1-one is an organic compound with a unique structure that includes a cyclohexyl ring substituted with an ethenyl group and an ethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(4-Ethenylcyclohexyl)ethan-1-one can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with an appropriate ethenylating agent under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the cyclohexanone, followed by the addition of the ethenylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel may be used to facilitate the reaction, and the process conditions are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Ethenylcyclohexyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C) can convert the ethenyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols can attack, leading to the formation of imines or acetals.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: H₂, Pd/C, mild temperatures and pressures.
Substitution: Amines, alcohols, acidic or basic catalysts.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Ethyl-substituted cyclohexyl ethanone.
Substitution: Imines, acetals.
Aplicaciones Científicas De Investigación
1-(4-Ethenylcyclohexyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including resins and coatings.
Mecanismo De Acción
The mechanism of action of 1-(4-Ethenylcyclohexyl)ethan-1-one involves its interaction with various molecular targets. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of intermediates that can further react to form final products. The ethenyl group can participate in addition reactions, contributing to the compound’s reactivity.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Cyclohexylphenyl)ethan-1-one: Similar structure but with a phenyl group instead of an ethenyl group.
1-(4-Methoxycyclohexyl)ethan-1-one: Contains a methoxy group instead of an ethenyl group.
1-(4-Cyclohexylphenyl)ethanol: Similar structure with an alcohol group instead of a ketone.
Uniqueness
1-(4-Ethenylcyclohexyl)ethan-1-one is unique due to the presence of the ethenyl group, which imparts distinct reactivity and potential applications compared to its analogs. The ethenyl group allows for additional functionalization and reactivity, making it a versatile compound in synthetic chemistry.
Propiedades
Número CAS |
96323-89-6 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
1-(4-ethenylcyclohexyl)ethanone |
InChI |
InChI=1S/C10H16O/c1-3-9-4-6-10(7-5-9)8(2)11/h3,9-10H,1,4-7H2,2H3 |
Clave InChI |
NGCCWOGLGQDZPF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1CCC(CC1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Bromoanilino)methylidene]naphthalen-1(2H)-one](/img/structure/B14354641.png)
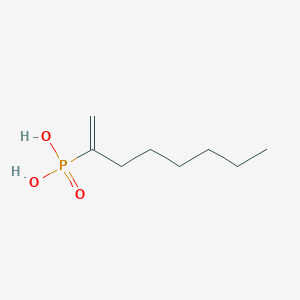
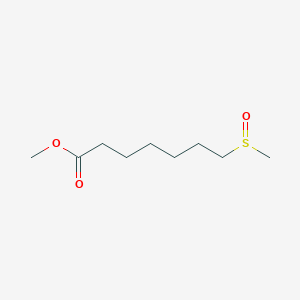
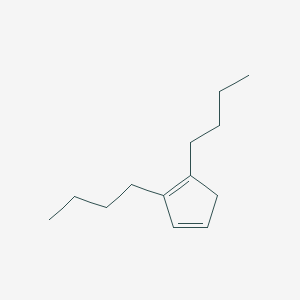
![1-[(4-Cyano-2-nitrophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14354661.png)
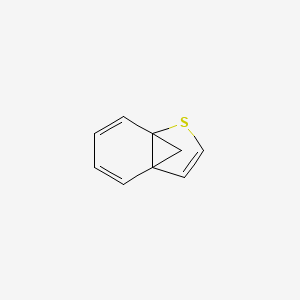
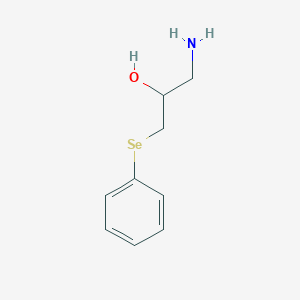
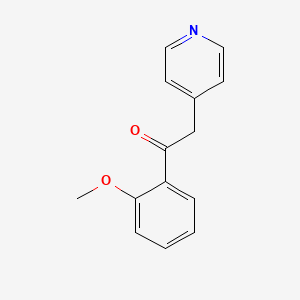
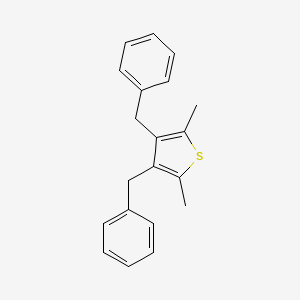
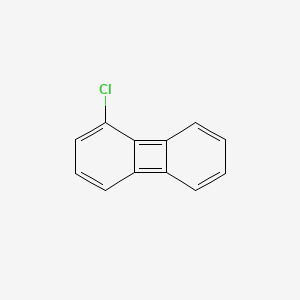
![1-{4-[(Methoxycarbonyl)oxy]phenyl}ethenyl acetate](/img/structure/B14354718.png)

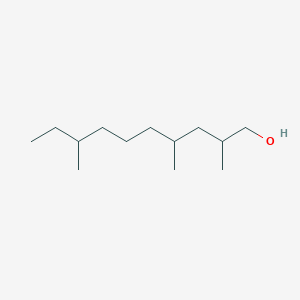
![4,4'-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-methylphenol)](/img/structure/B14354732.png)
